6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-(trimethylsilyl)furo[3,2-b]pyridine
Description
This compound features a fused furo[3,2-b]pyridine core with two key substituents:
- A pyrrolidinylmethyl group modified by a tert-butyldimethylsilyl (TBDMS) ether at the 3-position of the pyrrolidine ring.
- A trimethylsilyl (TMS) group at the 2-position of the furopyridine system.
The TBDMS group enhances steric protection and lipophilicity, while the TMS group contributes to electronic modulation of the aromatic system.
Properties
IUPAC Name |
tert-butyl-dimethyl-[[1-[(2-trimethylsilylfuro[3,2-b]pyridin-6-yl)methyl]pyrrolidin-3-yl]methoxy]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N2O2Si2/c1-22(2,3)28(7,8)25-16-17-9-10-24(14-17)15-18-11-20-19(23-13-18)12-21(26-20)27(4,5)6/h11-13,17H,9-10,14-16H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIVFWBKWAFZGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCN(C1)CC2=CC3=C(C=C(O3)[Si](C)(C)C)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N2O2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674115 | |
| Record name | 6-{[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]methyl}-2-(trimethylsilyl)furo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188993-09-0 | |
| Record name | 6-{[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]methyl}-2-(trimethylsilyl)furo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Property Comparisons
Key Comparative Insights
Pyridine-based analogs (e.g., HB615) prioritize halogenation (F, I) for electronic and steric effects, while the furopyridine system leverages fused-ring aromaticity.
Substituent Impact :
- TBDMS vs. TMS : TBDMS provides greater steric protection and hydrolytic stability compared to TMS, which is smaller and less stable under acidic/basic conditions.
- Halogenation : Fluorine (electron-withdrawing) and iodine (bulky, polarizable) in analogs like HB615 modulate electronic properties and intermolecular interactions.
Molecular Weight and Lipophilicity :
- The target compound’s higher MW (~450 g/mol) and dual silyl groups suggest increased lipophilicity compared to simpler pyridine derivatives (e.g., HB615, MW 436.38), which may influence membrane permeability.
Research and Application Context
- Synthetic Utility : Silyl-protected pyrrolidine moieties (TBDMS, TMS) are common in intermediates for drug discovery, enabling selective deprotection strategies.
- Biological Relevance: Fluorinated pyridines (e.g., HB615) are explored in agrochemicals (e.g., ryanodine receptor activators, as in ), while furopyridines have applications in optoelectronics and medicinal chemistry due to their rigid, conjugated systems.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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